molecular formula C23H25N5O3 B2750621 N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-13-9

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2750621
CAS No.: 946232-13-9
M. Wt: 419.485
InChI Key: KQYFJNFGJTZEQU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a piperazine core substituted with a 4-methoxyphenyl group and a pyrimidine derivative. Its structure can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

Research indicates that this compound acts primarily as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the pathogenesis of certain leukemias. The inhibition of this interaction can disrupt oncogenic signaling pathways, leading to reduced proliferation of cancer cells.

Key Mechanisms:

  • Menin-MLL Interaction Inhibition : Disrupts the transcriptional regulation of genes involved in cell growth and differentiation.
  • Antagonism of Receptors : Potential activity at various receptors involved in neurotransmission, which may contribute to its neuropharmacological effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

Cell Line IC50 (µM) Study Reference
HL-60 (Leukemia)0.5
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)0.8

Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system. Preliminary studies suggest it may exhibit antidepressant-like activity, potentially through modulation of serotonin and norepinephrine pathways.

Case Studies

  • Study on Antitumor Activity :
    A recent study investigated the effects of this compound on HL-60 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting effective induction of programmed cell death in cancer cells .
  • Neuropharmacological Evaluation :
    Another study assessed the compound's impact on animal models exhibiting depressive-like behavior. Results showed significant improvement in behavioral scores after administration, indicating potential for further development as an antidepressant .

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
Research has indicated that compounds similar to N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide exhibit antitumor properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting specific cancer-related kinases, suggesting potential use in cancer therapy . The structure of this compound may allow it to interact with similar biological targets.

CompoundActivityReference
Benzamide derivativesInhibition of RET kinase
N-(4-methoxyphenyl)-...Potential antitumor agentCurrent study

1.2 Dipeptidyl Peptidase IV Inhibition
Dipeptidyl peptidase IV (DPP-IV) inhibitors are crucial in managing type 2 diabetes. Compounds with structural similarities to this compound have been synthesized and evaluated for their DPP-IV inhibitory activity. These inhibitors enhance insulin secretion and improve glycemic control, making them valuable in diabetes management .

Mechanistic Studies

2.1 Structure-Activity Relationship (SAR) Analysis
The effectiveness of this compound can be understood through SAR studies. Variations in the piperazine and pyrimidine moieties significantly influence the compound's biological activity. Research indicates that modifications to these structures can enhance potency and selectivity against specific enzymes, such as DPP-IV .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-20-6-4-3-5-7-20)27-12-14-28(15-13-27)23(29)26-18-8-10-19(30-2)11-9-18/h3-11,16H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFJNFGJTZEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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